molecular formula C13H7BrCl3NO B3741682 5-bromo-2-chloro-N-(3,4-dichlorophenyl)benzamide

5-bromo-2-chloro-N-(3,4-dichlorophenyl)benzamide

Cat. No.: B3741682
M. Wt: 379.5 g/mol
InChI Key: MFCMXFSPVFHGQB-UHFFFAOYSA-N
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Description

“5-bromo-2-chloro-N-(3,4-dichlorophenyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known to have various biological activities . The compound also has halogen atoms (bromine and chlorine), which can significantly affect its reactivity and biological activity.


Molecular Structure Analysis

The compound contains a benzamide group attached to a benzene ring with bromine and chlorine substituents. These halogen substituents can significantly affect the compound’s chemical properties and reactivity. The exact 3D structure would need to be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the presence of the halogen atoms and the benzamide group. The halogens might make the compound more reactive towards nucleophilic substitution reactions . The benzamide group could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of halogen atoms and the benzamide group would affect properties like solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards of the compound would need to be determined through specific toxicological studies. In general, care should be taken when handling halogenated compounds, as they can be hazardous .

Future Directions

Future research could focus on synthesizing the compound and studying its physical and chemical properties. Its biological activity could also be investigated, potentially leading to the development of new pharmaceutical drugs .

Properties

IUPAC Name

5-bromo-2-chloro-N-(3,4-dichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl3NO/c14-7-1-3-10(15)9(5-7)13(19)18-8-2-4-11(16)12(17)6-8/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCMXFSPVFHGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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